Hexacosane-1,14-diol
Description
Hexacosane-1,14-diol is a long-chain aliphatic diol with a 26-carbon backbone and hydroxyl groups at positions 1 and 14. These diols are biosynthesized by specific marine algae (e.g., Proboscia spp.) and serve as biomarkers in paleoclimate reconstructions . This compound’s physicochemical properties, such as hydrogen bonding capacity due to its dual hydroxyl groups, likely influence its stability and applications in industrial or research settings.
Properties
CAS No. |
110931-22-1 |
|---|---|
Molecular Formula |
C26H54O2 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
hexacosane-1,14-diol |
InChI |
InChI=1S/C26H54O2/c1-2-3-4-5-6-7-11-14-17-20-23-26(28)24-21-18-15-12-9-8-10-13-16-19-22-25-27/h26-28H,2-25H2,1H3 |
InChI Key |
GOCJLJFHKYPEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCCCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacosane-1,14-diol can be synthesized through several methods. One common approach involves the reduction of hexacosane-1,14-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hexacosane-1,14-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexacosane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form hexacosane-1,14-dione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield hexacosane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hexacosane-1,14-dichloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Hexacosane-1,14-dione.
Reduction: Hexacosane.
Substitution: Hexacosane-1,14-dichloride.
Scientific Research Applications
Hexacosane-1,14-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: this compound is studied for its potential role in biological systems, including its interaction with cell membranes and its effects on lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of surfactants, lubricants, and as an additive in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of hexacosane-1,14-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound may interact with lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can modulate enzyme activity and participate in signaling pathways related to lipid metabolism.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties
Key Observations:
- Chain Length: this compound (C26) is shorter than C28 and C30 analogs but shares the 1,14-diol configuration. Longer chains (e.g., C28/C30) are associated with specific algal species, suggesting chain length influences biological source specificity .
- Hydroxyl Positioning: The 1,14-diol configuration is critical for hydrogen bonding and solubility, distinguishing diols from mono-alcohols like 1-hexacosanol.
Physicochemical Properties
Table 2: Physical Properties and Stability
Key Observations:
- Melting Points: Diols generally exhibit higher melting points than mono-alcohols or alkanes due to enhanced intermolecular hydrogen bonding. For instance, 1-hexacosanol (mono-ol) melts at 79–81°C , whereas this compound likely has a higher melting point.
- Stability: Long-chain diols like C28 1,14-diol remain stable in marine sediments, enabling their use in multi-millennial climate reconstructions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
